

An In-depth Technical Guide to Methyl 4-imidazolecarboxylate (CAS: 17325-26-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-imidazolecarboxylate

Cat. No.: B101223

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-imidazolecarboxylate, with CAS number 17325-26-7, is a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. As an alkyl ester of imidazole carboxylic acid, this compound serves as a versatile starting material for the synthesis of a wide array of more complex molecules.^[1] While direct biological activities of **Methyl 4-imidazolecarboxylate** are not extensively documented, the imidazole core is a well-established pharmacophore present in numerous therapeutic agents with activities ranging from anticancer and antifungal to anti-inflammatory and antihypertensive.^{[2][3][4][5][6]} This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of **Methyl 4-imidazolecarboxylate**, alongside detailed experimental protocols. It is intended to be a valuable resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.

Chemical and Physical Properties

Methyl 4-imidazolecarboxylate is a white crystalline powder at room temperature.^{[1][7]} Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
CAS Number	17325-26-7	
Molecular Formula	C ₅ H ₆ N ₂ O ₂	
Molecular Weight	126.11 g/mol	
Appearance	White crystalline powder	[1] [7]
Melting Point	154-156 °C	
Assay	≥98%	
SMILES String	COC(=O)c1c[nH]cn1	
InChI Key	DVLGIQNHKLWSRU- UHFFFAOYSA-N	

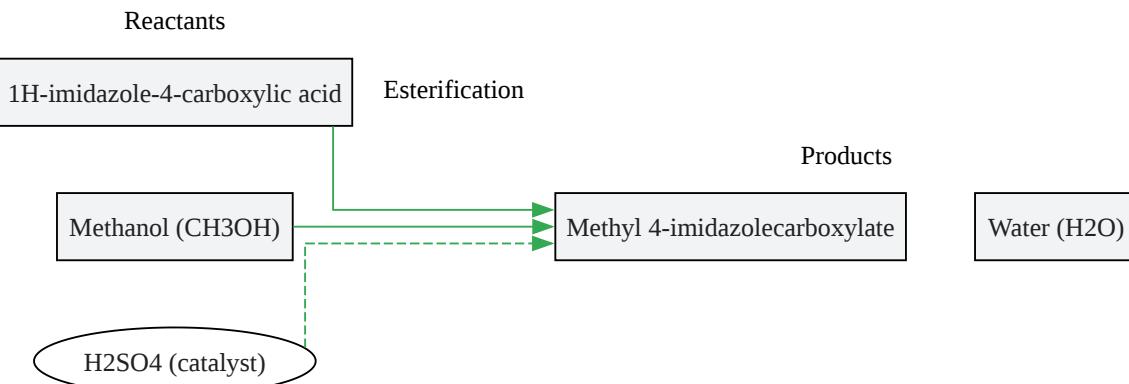
Synthesis of Methyl 4-imidazolecarboxylate

The most common and straightforward synthesis of **Methyl 4-imidazolecarboxylate** is through the acid-catalyzed esterification of 1H-imidazole-4-carboxylic acid with methanol.[\[7\]](#)

Experimental Protocol: Fischer Esterification

Materials:

- 1H-imidazole-4-carboxylic acid
- Methanol (MeOH)
- Concentrated Sulfuric Acid (H₂SO₄)
- Ethyl acetate (EtOAc)
- Cold water
- Sodium bicarbonate (NaHCO₃) solution (aqueous)


Procedure:

- In a round-bottom flask, suspend 1H-imidazole-4-carboxylic acid (1.0 g, 8.9 mmol) in methanol (30 mL).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add concentrated sulfuric acid (1 mL) to the stirred suspension.
- Remove the ice bath and heat the reaction mixture to reflux.
- Maintain the reflux overnight with continuous stirring.
- After the reaction is complete, cool the mixture to room temperature.
- Concentrate the mixture under reduced pressure to remove the excess methanol.
- Partition the residue between cold water and ethyl acetate.
- Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 9.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The product can be further purified by recrystallization.

Yield: Approximately 89%.[\[7\]](#)

Characterization:

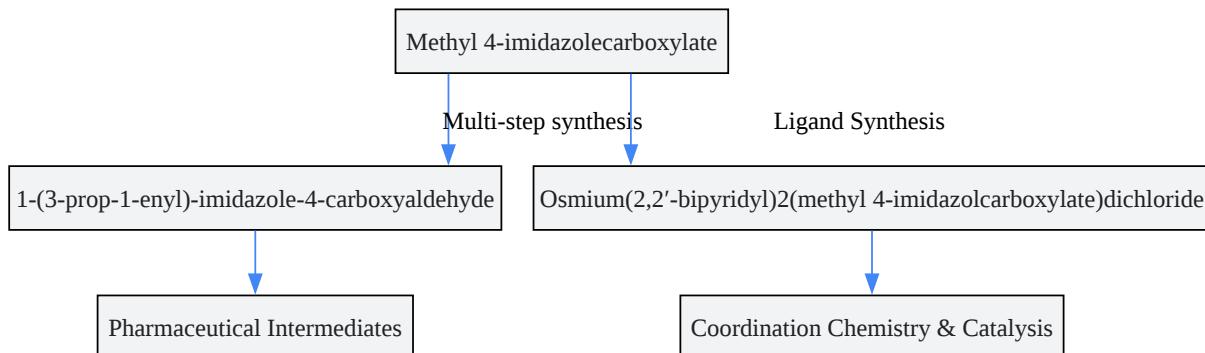
- ^1H NMR (400 MHz, DMSO- d_6): δ 3.74 (s, 3H), 7.79 (bs, 2H), 12.75 (bs, 1H).[\[8\]](#)
- LC-MS: $[\text{M}+1] = 127.23$.[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Fischer esterification of 1H-imidazole-4-carboxylic acid.

Applications in Organic Synthesis

Methyl 4-imidazolecarboxylate is a valuable intermediate for the synthesis of more complex molecules, particularly substituted imidazoles which are of great interest in medicinal chemistry.


[1][9]

Synthesis of 1-(3-prop-1-enyl)-imidazole-4-carboxyaldehyde

Methyl 4-imidazolecarboxylate serves as a starting material in the multi-step synthesis of 1-(3-prop-1-enyl)-imidazole-4-carboxyaldehyde, an important intermediate for various imidazole-based compounds.[10]

Synthesis of Osmium(II) Complexes

This compound is also utilized in the synthesis of organometallic complexes, such as osmium(2,2'-bipyridyl)₂(methyl 4-imidazolcarboxylate)dichloride.[10] These types of complexes are often investigated for their applications in catalysis and materials science.

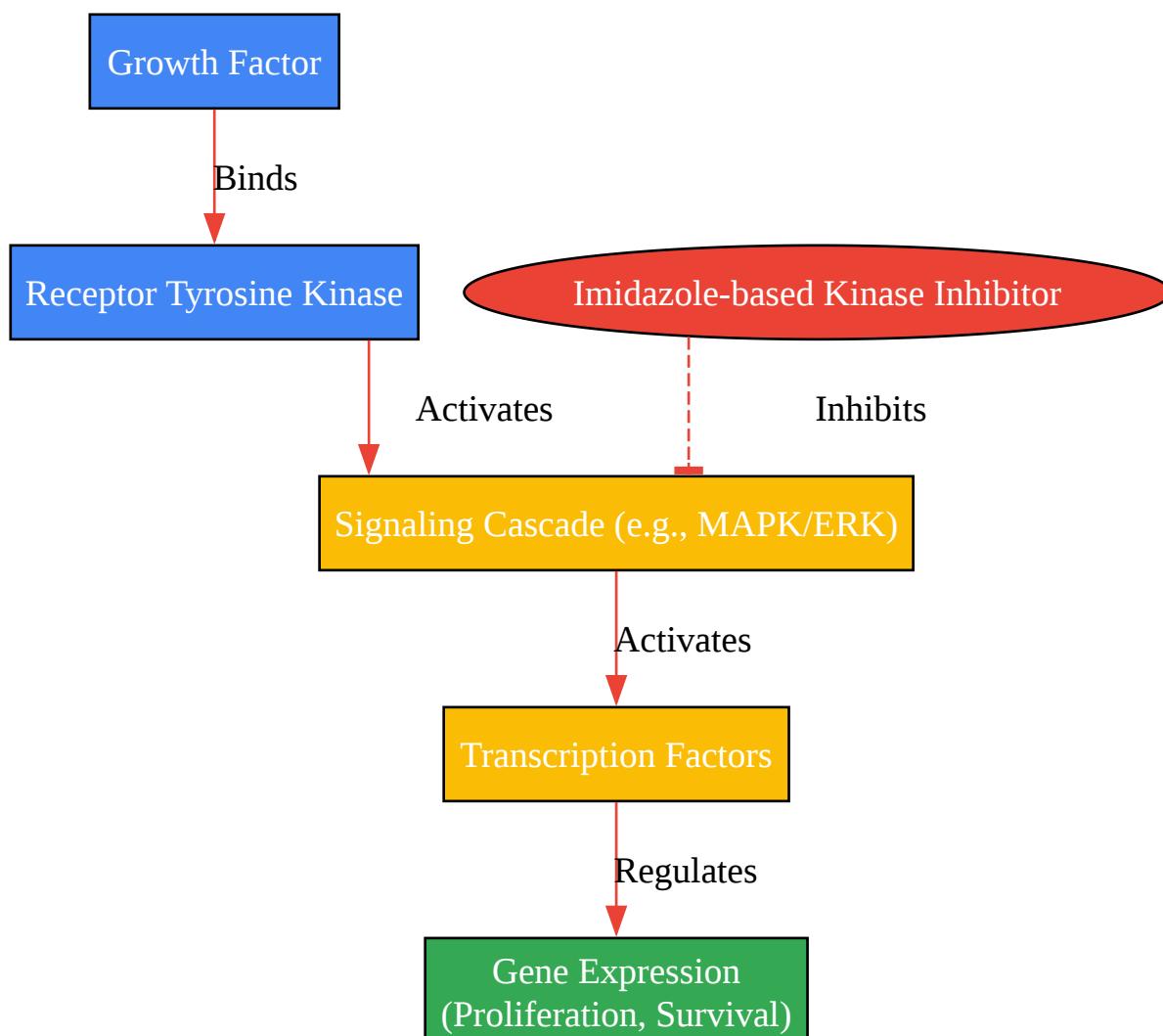
[Click to download full resolution via product page](#)

Caption: Synthetic utility of **Methyl 4-imidazolecarboxylate**.

Biological Context and Drug Development

While specific biological data for **Methyl 4-imidazolecarboxylate** is scarce, the imidazole moiety is a cornerstone in drug development.[6] Its presence in the amino acid histidine means it plays a fundamental role in protein structure and function. The imidazole ring's ability to act as a proton donor and acceptor, and to coordinate with metal ions, makes it a privileged scaffold for interacting with biological targets.[11]

Derivatives of imidazolecarboxylates are investigated for a wide range of pharmacological activities, including:


- Anticancer: Some imidazole derivatives have shown potent antitumor activity.[3][12][13]
- Antifungal and Antibacterial: The imidazole core is found in many antifungal and antibacterial drugs.[3][4]
- Anti-inflammatory and Analgesic: A variety of imidazole-containing compounds exhibit anti-inflammatory and pain-relieving properties.[14]
- Antiviral: Imidazole derivatives have been explored for their potential as antiviral agents.[3]

- Cardiovascular: Certain imidazole compounds have shown hypotensive effects.[2]

Methyl 4-imidazolecarboxylate, therefore, represents a key starting point for the synthesis of novel drug candidates in these therapeutic areas.

Example of a Signaling Pathway Modulated by Imidazole Derivatives

It is important to reiterate that the following diagram illustrates a general signaling pathway that can be modulated by certain imidazole-containing compounds and is not specific to **Methyl 4-imidazolecarboxylate**. For instance, some imidazole derivatives have been shown to act as inhibitors of key signaling kinases.

[Click to download full resolution via product page](#)

Caption: General kinase inhibition by an imidazole derivative.

Safety and Handling

Methyl 4-imidazolecarboxylate is classified as a warning-level hazard. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][14]

- Hazard Codes: H315, H319, H335[14]
- Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[14]
- Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.[14]
- Storage: Store in a well-ventilated place and keep the container tightly closed.[3]

Conclusion

Methyl 4-imidazolecarboxylate is a readily synthesized and versatile chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its primary value lies in its role as a scaffold for the construction of more complex, biologically active molecules. While direct pharmacological data on this specific ester is limited, the extensive and diverse bioactivities of the imidazole class of compounds underscore the importance of **Methyl 4-imidazolecarboxylate** as a key building block in the ongoing quest for novel therapeutics. Researchers and drug development professionals can utilize this compound as a reliable starting point for the exploration of new chemical space and the development of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azaviny Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. clinmedkaz.org [clinmedkaz.org]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Imidazole methyl carboxylate | 17325-26-7 | FI16033 [biosynth.com]
- 10. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-imidazolecarboxylate (CAS: 17325-26-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101223#methyl-4-imidazolecarboxylate-cas-number-17325-26-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com